molecular formula C11H14O2 B7965837 1-(3-Methoxy-4-methylphenyl)propan-2-one CAS No. 51814-28-9

1-(3-Methoxy-4-methylphenyl)propan-2-one

Cat. No.: B7965837
CAS No.: 51814-28-9
M. Wt: 178.23 g/mol
InChI Key: OVKDOXKZHSZVOQ-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-methylphenyl)propan-2-one is an organic compound belonging to the class of aromatic ketones. It features a phenyl ring substituted with a methoxy group and a methyl group, along with a propan-2-one moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxy-4-methylphenyl)propan-2-one can be synthesized through several synthetic routes:

  • Friedel-Crafts Acylation: This method involves the acylation of 3-methoxy-4-methylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

  • Grignard Reaction: Another approach involves the reaction of 3-methoxy-4-methylbenzene with propyl magnesium bromide (Grignard reagent) followed by oxidation of the resulting tertiary alcohol to the ketone.

Industrial Production Methods: In an industrial setting, the compound is often produced using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone to secondary alcohols.

  • Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted phenyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

  • Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

  • Reduction: Secondary alcohols.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

1-(3-Methoxy-4-methylphenyl)propan-2-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

1-(3-Methoxy-4-methylphenyl)propan-2-one is similar to other aromatic ketones such as acetophenone and benzophenone. its unique substitution pattern on the phenyl ring gives it distinct chemical and biological properties. For instance, the presence of the methoxy group can influence the compound's reactivity and binding affinity in biological systems.

Comparison with Similar Compounds

  • Acetophenone: A simple aromatic ketone without additional substituents on the phenyl ring.

  • Benzophenone: Another aromatic ketone with two phenyl rings.

  • 1-(4-Methoxyphenyl)ethanone: Similar structure but with a different position of the methoxy group.

Properties

IUPAC Name

1-(3-methoxy-4-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-4-5-10(6-9(2)12)7-11(8)13-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDOXKZHSZVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493209
Record name 1-(3-Methoxy-4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51814-28-9
Record name 1-(3-Methoxy-4-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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